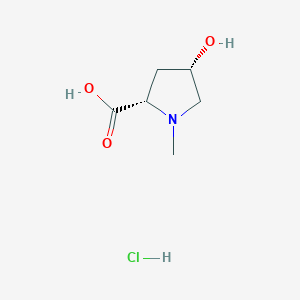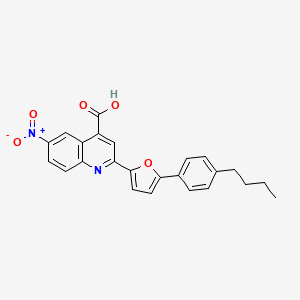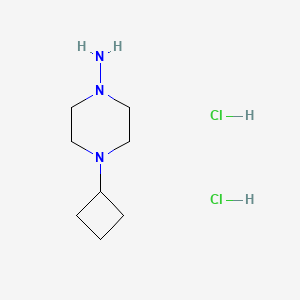
Rubifolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubifolic acid is a natural organic compound isolated from the herbs of the genus Galium, particularly Galium verum . It is a triterpenoid with the molecular formula C30H48O4 and a molecular weight of 472.71 g/mol . This compound is known for its various biological activities, including anti-inflammatory, antioxidant, antibacterial, antiviral, and antitumor properties .
Preparation Methods
Rubifolic acid can be extracted from the whole herb of Galium verum using solvent extraction, partition extraction, column chromatography, and crystallization . The synthetic routes for this compound involve the isolation of the compound through chromatography and identification by spectral data. Industrial production methods typically involve large-scale extraction and purification processes to obtain this compound in high purity.
Chemical Reactions Analysis
Rubifolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones and aldehydes .
Scientific Research Applications
Rubifolic acid has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying triterpenoids and their derivatives . In biology, this compound is studied for its potential anti-inflammatory and antioxidant effects . In medicine, it is being investigated for its potential use in treating various diseases, including cancer, due to its antitumor properties . Additionally, this compound has industrial applications, particularly in the development of natural health products and cosmetics .
Mechanism of Action
The mechanism of action of rubifolic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation . For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response . It also acts as an antioxidant by scavenging free radicals and reducing oxidative damage to cells .
Comparison with Similar Compounds
Rubifolic acid is similar to other triterpenoids such as ursolic acid, oleanolic acid, and betulinic acid . it is unique in its specific molecular structure and the range of biological activities it exhibits . Unlike some other triterpenoids, this compound has been shown to have a broader spectrum of activity, including antiviral and antibacterial properties . This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-(hydroxymethyl)-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-18-19(17-31)9-14-30(25(33)34)16-15-28(5)20(24(18)30)7-8-22-27(4)12-11-23(32)26(2,3)21(27)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34)/t18-,19-,21-,22+,23-,24-,27-,28+,29+,30-/m0/s1 |
InChI Key |
UBLKZBSRTSLNTC-RRHGHHQTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O)CO |
Canonical SMILES |
CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)





![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)






